

Structure-Activity Relationship (SAR) of Thiomorpholine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 4-(4-Aminophenyl)thiomorpholine
1,1-Dioxide

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For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine scaffold has garnered significant attention in medicinal chemistry, recognized as a "privileged" structure due to its favorable physicochemical properties and versatile biological activities.^{[1][2]} The substitution of the oxygen atom in the morpholine ring with sulfur enhances lipophilicity and metabolic stability, making thiomorpholine derivatives promising candidates for drug development across various therapeutic areas.^[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiomorpholine derivatives in anticancer, antitubercular, and hypolipidemic/antioxidant applications, supported by experimental data and detailed protocols.

Anticancer Activity of Thiomorpholine Derivatives

Thiomorpholine derivatives have demonstrated notable potential as anticancer agents, often by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.^[1] The following table summarizes the in vitro anticancer activity of selected thiomorpholine derivatives.

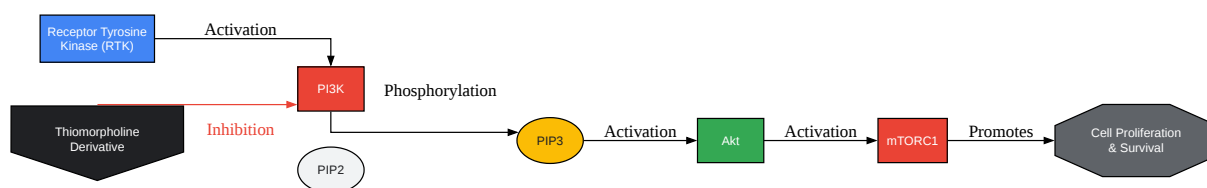
Table 1: In Vitro Anticancer Activity of Thiomorpholine Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (μM) | Reference |
|---|------------------|-----------------|-----------|
| Thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrid 6b | MCF-7 (Breast) | Potent Activity | [3] |
| Thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrid 6g | MCF-7 (Breast) | Potent Activity | [3] |
| Thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrid 6i | MCF-7 (Breast) | Potent Activity | [3] |
| Thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrid 6b | HeLa (Cervical) | Potent Activity | [3] |
| Thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrid 6g | HeLa (Cervical) | Potent Activity | [3] |
| Thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrid 6i | HeLa (Cervical) | Potent Activity | [3] |
| 2-morpholino-4-anilinoquinoline 3d | HepG2 (Liver) | 8.50 | [4] |
| 2-morpholino-4-anilinoquinoline 3c | HepG2 (Liver) | 11.42 | [4] |
| 2-morpholino-4-anilinoquinoline 3e | HepG2 (Liver) | 12.76 | [4] |

Note: "Potent Activity" indicates that the compounds were reported as highly active, although specific IC50 values were not provided in the abstract.

Key Signaling Pathway: PI3K/Akt/mTOR

A crucial mechanism of action for some anticancer thiomorpholine derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently deregulated in various cancers.



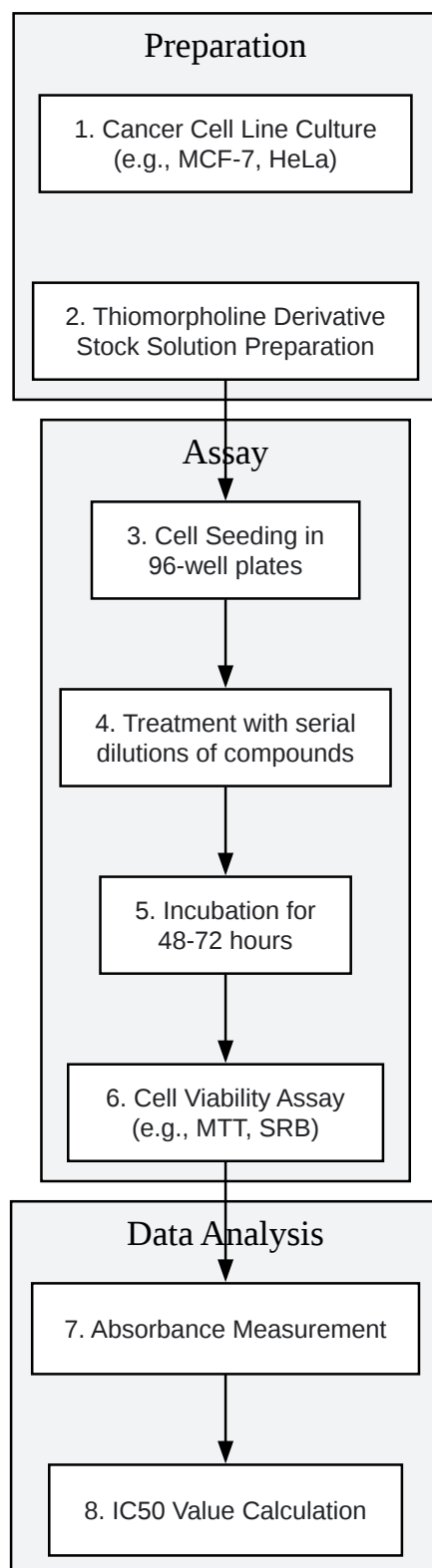
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Caption: PI3K/Akt/mTOR signaling pathway and thiomorpholine inhibition.

Experimental Protocols

In Vitro Anticancer Drug Screening Workflow

A typical workflow for evaluating the anticancer potential of thiomorpholine derivatives is outlined below.



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Caption: A general workflow for in vitro anticancer drug screening.

MTT Assay for Cell Viability

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
- **Compound Treatment:** Treat the cells with various concentrations of the thiomorpholine derivatives and a vehicle control for 48-72 hours.
- **MTT Addition:** Add 20 μ L of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at 570 nm using a microplate reader.
- **IC50 Calculation:** The IC50 value is determined from the dose-response curve.

Antitubercular Activity of Thiomorpholine Derivatives

Thiomorpholine derivatives have also been investigated for their potential to combat *Mycobacterium tuberculosis*. The following table presents the antitubercular activity of some thiomorpholine-containing compounds.

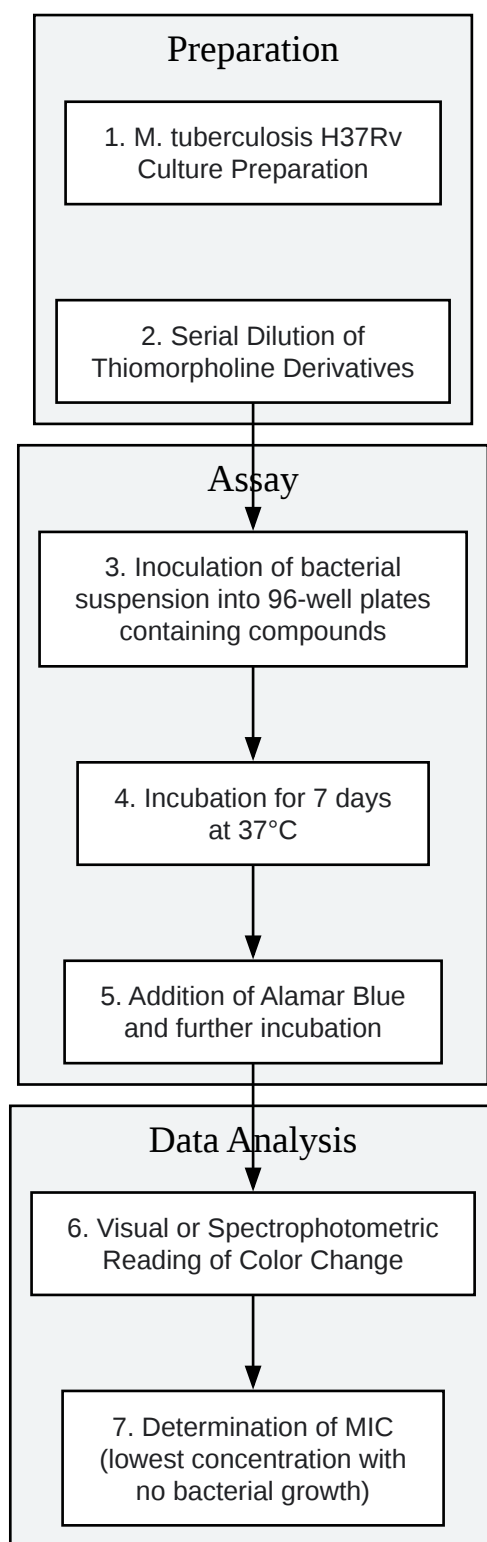
Table 2: In Vitro Antitubercular Activity of Thiomorpholine Derivatives

| Compound/Derivative | M. tuberculosis Strain | MIC (µg/mL) | Reference |
|---|-----------------------------------|---------------|-----------|
| 2-(thiophen-2-yl)dihydroquinoline with thiomorpholine (26b) | H37Rv | 25 | [1] |
| Isatin hydrazone with thiomorpholine (5f) | RIF-R1 (Rifampicin-resistant) | 1.9 µM (IC50) | [5] |
| Isatin hydrazone with thiomorpholine (5f) | INH-R1 (Isoniazid-resistant) | 3.4 µM (IC50) | [5] |
| Isatin hydrazone with thiomorpholine (5f) | FQ-R1 (Fluoroquinolone-resistant) | 4.9 µM (IC50) | [5] |
| 2-(thiophen-2-yl)dihydroquinoline with thiomorpholine (7f) | H37Rv | 1.56 | [6] |
| 2-(thiophen-2-yl)dihydroquinoline with thiomorpholine (7p) | H37Rv | 1.56 | [6] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antitubercular activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using methods like the Microplate Alamar Blue Assay (MABA).



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Hypolipidemic and Antioxidant Activity of Thiomorpholine Derivatives

A series of thiomorpholine derivatives have shown promising hypolipidemic and antioxidant effects, suggesting their potential in managing conditions like atherosclerosis.[7]

Table 3: Hypolipidemic and Antioxidant Activity of N-Substituted Thiomorpholine Derivatives

| Compound | Activity | Metric | Value | Reference |
|----------|---------------|---|-----------------------|-----------|
| 5 | Hypolipidemic | % Triglyceride Reduction | 80 | [7] |
| 5 | Hypolipidemic | % Total Cholesterol Reduction | 78 | [7] |
| 5 | Hypolipidemic | % LDL Reduction | 76 | [7] |
| Various | Antioxidant | IC50 (Ferrous/Ascorbate-induced lipid peroxidation) | As low as 7.5 μ M | [7] |

Experimental Protocols

Triton WR-1339-Induced Hyperlipidemia Model in Rats

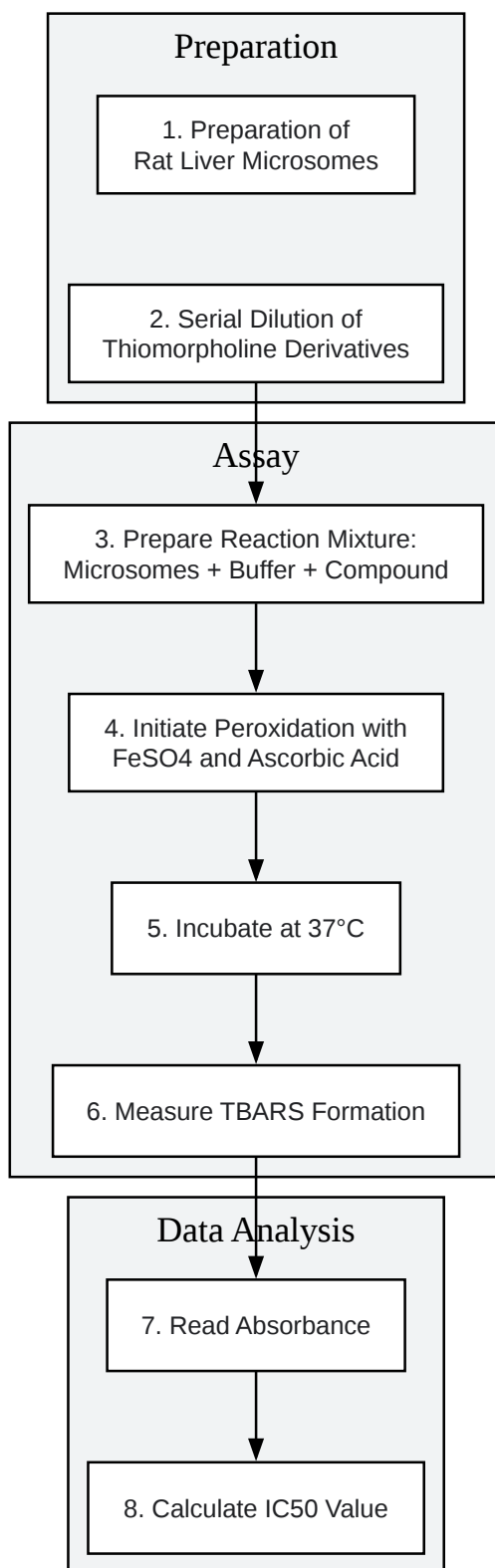
- **Animal Preparation:** Male Wistar rats are fasted overnight with free access to water.
- **Induction of Hyperlipidemia:** A single intraperitoneal injection of Triton WR-1339 (200-400 mg/kg body weight) is administered to induce hyperlipidemia.[8][9][10]
- **Treatment:** The test thiomorpholine derivatives, a standard drug (e.g., fenofibrate), and a vehicle control are administered to different groups of rats.

- **Blood Sampling:** Blood samples are collected at specific time points (e.g., 18 or 24 hours) after Triton injection.
- **Lipid Profile Analysis:** Plasma levels of total cholesterol, triglycerides, and LDL are determined using standard enzymatic kits.
- **Data Analysis:** The percentage reduction in lipid levels is calculated by comparing the treated groups with the hyperlipidemic control group.

Ferrous/Ascorbate-Induced Microsomal Lipid Peroxidation Assay

This assay measures the antioxidant capacity of the compounds by their ability to inhibit lipid peroxidation.

- **Microsome Preparation:** Rat liver microsomes are prepared by differential centrifugation.
- **Reaction Mixture:** The reaction mixture contains a buffer (e.g., Tris-HCl), the microsomal suspension, and the thiomorpholine derivative at various concentrations.
- **Initiation of Peroxidation:** Lipid peroxidation is initiated by adding a freshly prepared solution of ferrous sulfate (FeSO_4) and ascorbic acid.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- **Incubation:** The mixture is incubated at 37°C for a specific duration (e.g., 15-60 minutes).
- **Measurement of Peroxidation:** The extent of lipid peroxidation is quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS).
- **IC50 Calculation:** The IC50 value, representing the concentration of the compound that inhibits lipid peroxidation by 50%, is calculated.



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Caption: Workflow for the ferrous/ascorbate-induced lipid peroxidation assay.

In conclusion, thiomorpholine derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The SAR studies highlighted in this guide demonstrate that strategic modifications to the thiomorpholine scaffold can lead to potent and selective agents for the treatment of cancer, tuberculosis, and hyperlipidemia. Further exploration of this privileged structure is warranted to develop novel therapeutics.

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